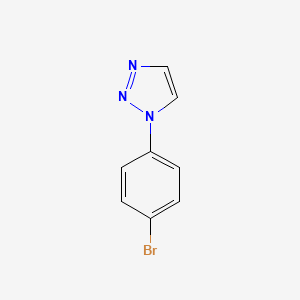

1-(4-Bromophenyl)-1H-1,2,3-triazole

Description

Overview of 1,2,3-Triazole Chemistry: Historical Development and Broad Academic Relevance

The chemistry of triazoles, five-membered heterocyclic rings containing three nitrogen atoms, dates back to the 19th century. nih.gov The specific isomer 1,2,3-triazole was first synthesized in 1910 by heating a solution of hydrazoic acid and acetylene. acs.org A major breakthrough in 1,2,3-triazole synthesis was the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. magtech.com.cnacs.org This method, however, often produced a mixture of 1,4- and 1,5-disubstituted regioisomers. acs.org

The advent of "click chemistry" in the early 2000s revolutionized the synthesis of 1,2,3-triazoles. magtech.com.cnthieme-connect.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, independently developed by the groups of Sharpless and Meldal, provided a highly regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. magtech.com.cnthieme-connect.com This development made the 1,2,3-triazole ring a popular "linker" unit in chemical biology and drug discovery due to its stability and ease of formation. nih.govnih.gov

The broad academic relevance of 1,2,3-triazoles is extensive. They are found in a variety of FDA-approved drugs and are investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. thieme-connect.comtandfonline.com Beyond medicine, these compounds are used in materials science for creating polymers, as corrosion inhibitors, and in agrochemicals. frontiersin.orgfrontiersin.org

Rationale for Investigating Aryl-Substituted 1H-1,2,3-Triazoles within Contemporary Chemical Research

The investigation of aryl-substituted 1H-1,2,3-triazoles is driven by their unique combination of properties and versatile applications. The introduction of an aryl group onto the triazole core significantly influences the molecule's electronic properties, stability, and spatial arrangement, opening up new avenues for research and application.

Key reasons for this focus include:

Pharmacological Activity : The 1,2,3-triazole moiety is considered a valuable pharmacophore that can interact with biological targets. acs.org Aryl substitution allows for the fine-tuning of these interactions, leading to the development of potent and selective therapeutic agents. researchgate.net Compounds with the 1-aryl-1H-1,2,3-triazole motif have shown promise as antimicrobial agents and enzyme inhibitors. researchgate.netnih.gov

Material Science Applications : Aryl-substituted triazoles are explored as components of functional materials. Their rigid structure and electronic characteristics make them suitable for creating fluorophores and other photoactive materials. jcchems.com

Synthetic Versatility : The aryl group can be readily functionalized, and the triazole ring can be synthesized using robust methods like the CuAAC reaction. nih.govjcchems.com This allows for the construction of complex molecular architectures and libraries of compounds for screening purposes. acs.org The 1,2,3-triazole ring acts as a stable linker, connecting different molecular fragments. mdpi.com

Research Scope and Objectives for 1-(4-Bromophenyl)-1H-1,2,3-triazole in Advanced Chemical Systems

The specific compound, this compound, is a focal point of research due to the strategic placement of the bromo-substituent on the phenyl ring. This feature makes it a highly valuable intermediate in synthetic organic chemistry.

The primary research objectives for this compound include:

Synthetic Intermediate : The bromine atom serves as a versatile chemical handle for further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. frontiersin.org This allows for the synthesis of more complex, multi-substituted aryl triazoles, which are often difficult to prepare directly.

Development of Novel Functional Molecules : It is a key starting material for creating new compounds with specific biological or material properties. For instance, it has been used to synthesize potential carbonic anhydrase inhibitors and compounds with applications in creating polyheterocyclic systems. nih.govmdpi.com

Investigating Structure-Property Relationships : By using this compound as a scaffold, researchers can systematically modify its structure and study how these changes affect the resulting molecule's properties, such as its biological activity or photophysical characteristics. jcchems.com

Below is a table summarizing the properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₆BrN₃ | nih.gov |

| Molecular Weight | 224.06 g/mol | nih.gov |

| CAS Number | 20320-17-6 | nih.gov |

The synthesis of derivatives starting from this compound is an active area of research. The following table provides examples of such derivatives and their reported synthesis details.

| Derivative | Synthesis Method | Yield | Melting Point (°C) |

| N-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-fluoro-3-sulfamoylbenzamide | Click Chemistry | 62% | 153-155 |

| 2-amino-5-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole | Condensation from carboxylic acid intermediate | 79% | - |

| (4-bromophenyl)(1-aryl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanone | Copper(I)-catalyzed cascade reaction | High | - |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWNHDWVMOQQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromophenyl 1h 1,2,3 Triazole and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, broad in scope, and simple to perform. organic-chemistry.orgnih.gov This methodology is particularly effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from various copper sources. organic-chemistry.orgbeilstein-journals.org For instance, the synthesis of 1-(4-bromophenyl)-1H-1,2,3-triazole derivatives has been achieved through the CuAAC reaction of p-bromophenylazide with appropriate alkynes. iucr.orgnih.gov

The general scheme for the CuAAC synthesis of 1,4-disubstituted 1,2,3-triazoles is as follows:

R-N₃ + R'−C≡CH --(Cu(I))--> 1,4-disubstituted 1,2,3-triazole

This reaction is known for its high regioselectivity, exclusively yielding the 1,4-isomer, a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The CuAAC can be performed under various conditions, including in aqueous media, making it a versatile and environmentally benign method. organic-chemistry.orgacs.org The synthesis of various 1-(substituted-phenyl)-1H-1,2,3-triazolyl-4-carboxylic acid derivatives has been successfully carried out using the CuAAC reaction. orientjchem.org

Meldal-Sharpless Variants and Mechanistic Considerations

The development of the CuAAC is credited independently to the research groups of Meldal and Sharpless. iucr.orgnih.gov This reaction, often referred to as the Meldal-Sharpless reaction, proceeds through a stepwise mechanism involving a copper acetylide intermediate. nih.goviucr.org The copper(I) catalyst activates the terminal alkyne, facilitating the cycloaddition with the azide. nih.gov The mechanism has been extensively studied, and it is understood that the copper catalyst plays a crucial role in lowering the activation energy of the reaction and controlling the regioselectivity. nih.gov The synthesis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate was accomplished using a Cu2Br2-catalyzed Meldal-Sharpless reaction between 4-nitrophenoxyacetic acid propargyl ether and para-bromophenylazide. iucr.orgnih.gov

Ligand-Enabled CuAAC Strategies

To enhance the efficiency and scope of the CuAAC reaction, various ligands have been employed. These ligands can stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. nih.gov For instance, tris(benzyltriazolyl)methyl amine (TBTA) is a well-known ligand that significantly accelerates the CuAAC reaction and protects the copper(I) catalyst from oxidation. nih.gov The use of ligands is particularly important in challenging cases, such as with sterically hindered substrates or when low catalyst loadings are desired. organic-chemistry.org Computational studies have been conducted to understand the effect of different diimine and phosphorus ligands on the catalytic cycle, revealing that both mononuclear and binuclear pathways can be operative depending on the ligand used. rsc.org Enantioselective CuAAC reactions have also been developed using chiral ligands, allowing for the synthesis of optically active triazoles. acs.orgnih.gov

Aqueous Medium Synthesis Protocols

A significant advantage of the CuAAC is its compatibility with aqueous reaction conditions, which aligns with the principles of green chemistry. organic-chemistry.orgacs.org The use of water as a solvent is not only environmentally friendly but can also accelerate the reaction in some cases. The synthesis of 4-monosubstituted-1H-1,2,3-triazoles has been reported in a methanol-water mixture at room temperature under aerobic conditions using polydentate N-donor chelating ligands and mild organic acids. acs.org This was achieved by the in situ formation of hydrazoic acid from sodium azide. acs.org Furthermore, a one-pot, three-component reaction for the synthesis of 1,4-disubstituted-1,2,3-triazoles in an aqueous medium has been developed using a reusable β-CD-TSC@Cu catalyst. acs.org The Suzuki–Miyaura cross-coupling reaction of 1H-1,2,3-triazole analogs has also been successfully performed in an aqueous medium. frontiersin.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Regioselectivity

While CuAAC is highly selective for the formation of 1,4-disubstituted triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This reaction typically employs ruthenium(II) complexes, such as [Cp*RuCl], as catalysts. organic-chemistry.org Unlike CuAAC, RuAAC can tolerate internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.org

The regioselectivity of RuAAC is a key feature that distinguishes it from CuAAC. The proposed mechanism involves the formation of a ruthenacycle intermediate through oxidative coupling, followed by reductive elimination to yield the 1,5-triazole product. organic-chemistry.org Interestingly, some ruthenium complexes lacking cyclopentadienyl (B1206354) ligands have been found to catalyze the cycloaddition of terminal alkynes and azides to selectively produce 1,4-disubstituted 1,2,3-triazoles, proceeding through a Ru-acetylide intermediate. ecust.edu.cnacs.orgresearchgate.net This highlights the tunability of ruthenium catalysts to control the regiochemical outcome of the cycloaddition.

Metal-Free and Azide-Free Cycloaddition Methodologies

Concerns about the potential toxicity and environmental impact of metal catalysts have driven the development of metal-free synthetic routes to 1,2,3-triazoles. thieme-connect.com These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.

Reactions Involving Enaminones and Aryl Azides

A notable metal-free approach involves the reaction of enaminones with aryl azides. nih.govresearchgate.net This method allows for the regioselective synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. nih.govresearchgate.net The reaction often proceeds in the presence of a base and can be influenced by the solvent system. bohrium.com For example, the reaction of aryl azides with enaminones in the presence of triethylamine, water, and an ionic liquid has been shown to yield 4-acyl-substituted triazoles. nih.gov The mechanism is believed to involve a cascade reaction initiated by a 1,3-dipolar cycloaddition. researchgate.net One-pot protocols have been developed for the synthesis of functionalized 4-acyl-1,2,3-triazoles from aryl methyl ketones and organic azides, where an enaminone is generated in situ. nih.gov Furthermore, metal- and azide-free methods for synthesizing 1,5-disubstituted 1,2,3-triazoles have been developed from enaminones, tosylhydrazine, and primary amines using molecular iodine as a catalyst. mdpi.com

Recent advancements have also introduced completely azide-free methodologies. One such method is a one-pot, two-step synthesis of 1,4-disubstituted 1,2,3-triazoles from α-ketoacetals and amines, which avoids the use of metals, azides, and oxidants. organic-chemistry.org Another approach enables the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide as a dinitrogen source through an organocascade process. rsc.org These azide-free methods offer significant advantages in terms of safety and reduced chemical waste.

Data Tables

Table 1: Synthetic Methodologies for 1,2,3-Triazoles

| Methodology | Catalyst/Reagents | Product Regioisomer | Key Features | References |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salts (e.g., CuSO₄/sodium ascorbate, CuI) | 1,4-disubstituted | High yield, broad scope, aqueous conditions | organic-chemistry.org, nih.gov |

| Meldal-Sharpless Reaction | Cu₂Br₂ | 1,4-disubstituted | Stepwise mechanism via copper acetylide | iucr.org, nih.gov |

| Ligand-Enabled CuAAC | Cu(I) with ligands (e.g., TBTA, PyBOX) | 1,4-disubstituted | Enhanced rate, stability, enantioselectivity | rsc.org, nih.gov, acs.org, nih.gov |

| Aqueous Medium Synthesis | Cu(I) or β-CD-TSC@Cu in water | 1,4-disubstituted | Environmentally benign, potential rate acceleration | frontiersin.org, acs.org, acs.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | [Cp*RuCl] complexes | 1,5-disubstituted | Complements CuAAC, tolerates internal alkynes | organic-chemistry.org, acs.org |

| RuAAC (non-Cp ligands) | RuH(η²-BH₄)(CO)(PCy₃)₂ | 1,4-disubstituted | Alternative regioselectivity with specific Ru catalysts | ecust.edu.cn, acs.org, researchgate.net |

| Metal-Free (Enaminones and Aryl Azides) | Base (e.g., triethylamine), ionic liquid | 1,4,5-trisubstituted | Avoids metal catalysts, cascade reaction mechanism | nih.gov, researchgate.net, nih.gov |

| Metal- and Azide-Free | α-ketoacetals and amines | 1,4-disubstituted | Avoids both metals and azides, enhanced safety | organic-chemistry.org |

| Metal- and Azide-Free (Organocascade) | Primary amines, enolizable ketones, 4-nitrophenyl azide | 1,5-disubstituted | Utilizes a renewable dinitrogen source | rsc.org |

Iodine-Mediated or Oxidative Cycloaddition Approaches

Iodine-mediated and oxidative cycloaddition reactions offer a metal-free and often azide-free pathway to 1,2,3-triazoles. These methods provide an alternative to the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC).

One notable strategy involves the iodine-mediated formal [2 + 2 + 1] cyclization. nih.gov In this approach, methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide are reacted to produce 4-aryl-NH-1,2,3-triazoles. nih.gov This method is significant as it utilizes p-toluenesulfonyl hydrazines and 1-aminopyridinium iodide as surrogates for azides, thereby avoiding the handling of potentially explosive azide compounds. nih.gov

Another iodine-promoted method achieves the synthesis of 1,4-disubstituted 1,2,3-triazoles from anilines, aryl alkenes or alkynes, and N-tosylhydrazines in the presence of molecular iodine and an oxygen atmosphere. rsc.orgresearchgate.net This reaction proceeds regioselectively and under mild conditions, offering good to moderate yields. rsc.org The proposed mechanism for the iodine-catalyzed synthesis involves the formation of key C-N and N-N bonds. rsc.orgresearchgate.net

Furthermore, an efficient I2/TBPB mediated oxidative formal [4 + 1] cycloaddition of N-tosylhydrazones with anilines has been developed for the construction of 1,2,3-triazoles under metal- and azide-free conditions. organic-chemistry.org Heterogeneous copper oxide nanoparticles have also been shown to catalyze the oxidative [3 + 2] cycloaddition of organic azides with various activated olefins, leading to a diverse array of 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles in moderate to excellent yields. rsc.org

| Method | Starting Materials | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Iodine-mediated formal [2 + 2 + 1] cyclization | Methyl ketones, p-toluenesulfonyl hydrazines, 1-aminopyridinium iodide | Iodine | Metal- and azide-free; uses azide surrogates. | nih.gov |

| Iodine-promoted cycloaddition | Anilines, aryl alkenes/alkynes, N-tosylhydrazines | I2, O2 | Regioselective, metal-free, azide-free, mild conditions. | rsc.orgresearchgate.net |

| I2/TBPB mediated oxidative formal [4 + 1] cycloaddition | N-tosylhydrazones, anilines | I2, TBPB | Metal-free, azide-free. | organic-chemistry.org |

| CuO nanoparticle catalyzed oxidative [3 + 2] cycloaddition | Organic azides, activated olefins | CuO nanoparticles | Heterogeneous catalysis; synthesis of 1,4- and 1,4,5-substituted triazoles. | rsc.org |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. mdpi.com This approach offers advantages in terms of atom economy, reduced waste, and simplified purification procedures.

For the synthesis of this compound and its analogs, MCRs provide a powerful tool. A notable example is the one-pot, three-component reaction of an alkyne, an organic halide (like 4-bromobenzyl bromide), and sodium azide in the presence of a copper catalyst. mdpi.com This "click" reaction is a cornerstone for preparing 1,4-disubstituted 1,2,3-triazoles. mdpi.com

Another MCR approach for synthesizing 4,5-disubstituted 1H-1,2,3-triazoles involves the use of phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org This metal-free reaction proceeds under mild, ambient conditions and is catalyzed by an organocatalyst like L-proline. organic-chemistry.org The reaction mechanism involves the initial coupling of the aldehyde and phosphonium salt to form an olefinic phosphonium intermediate, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org

Furthermore, a rhodium(II)-catalyzed MCR has been explored where a 1-sulfonyl-1,2,3-triazole, such as 4-(4-bromophenyl)-1-(methylsulfonyl)-1H-1,2,3-triazole, reacts with water and an electrophile. scispace.com While initial attempts with simple aldehydes or imines were not successful, this highlights the potential for developing novel MCRs by carefully selecting the trapping component for reactive intermediates. scispace.com

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and ease of scalability. nih.govbohrium.com The synthesis of 1,2,3-triazoles has been successfully adapted to flow chemistry, enabling robust and efficient production.

A versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established using a copper-on-charcoal heterogeneous catalyst in a continuous flow system. nih.govrsc.org This methodology demonstrates good functional group tolerance and provides high yields of the desired triazoles. nih.govbohrium.com A significant advantage of this system is that it can be operated without the need for an added base. nih.gov For instance, the reaction of phenyl azide with phenylacetylene (B144264) at 110 °C with a residence time of approximately 129 seconds in dichloromethane (B109758) (DCM) resulted in a quantitative yield of 1,4-diphenyl-1H-1,2,3-triazole. nih.gov

Furthermore, a multi-step flow protocol has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from α,β-unsaturated carbonyl compounds. rsc.org This process involves a sequential combination of two flow reactors: one packed with a POLITAG-F organocatalytic system for the initial β-azidation, followed by a copper tube apparatus for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.org The use of an aqueous acetonitrile (B52724) azeotrope as the solvent contributes to the sustainability of this method. rsc.org

The continuous flow synthesis of N-sulfonyl-1,2,3-triazoles has also been developed, which are valuable precursors for azavinyl carbenes used in tandem relay Cu/Rh dual catalysis. acs.org These reactions can be performed at 75 °C with a short residence time of about 13 minutes, showcasing the efficiency of flow chemistry. acs.org

Stereoselective and Regioselective Synthesis Control

Control over stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules with desired three-dimensional arrangements and substitution patterns.

Regioselectivity: The Huisgen 1,3-dipolar cycloaddition of azides and alkynes can lead to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. nih.gov However, the use of specific catalysts allows for high regioselectivity. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions almost exclusively yield the 1,4-disubstituted regioisomer. nih.govorganic-chemistry.org This has been demonstrated with silica-supported copper(I) catalysts, which can be recycled and reused multiple times without significant loss of activity. organic-chemistry.org Conversely, ruthenium-catalyzed reactions tend to favor the formation of the 1,5-disubstituted isomer. nih.gov Metal-free approaches have also been developed that exhibit high regioselectivity. For instance, a base-promoted reaction of enaminones with sulfonylazides can lead to the regiospecific synthesis of fully substituted 1,2,3-triazoles. bohrium.com

Stereoselectivity: Stereoselective synthesis of triazole derivatives is crucial when chiral centers are present in the starting materials or are formed during the reaction. For example, a stereoselective synthesis of phenyl-1,2,3-triazoles containing an (E)-vinyl halide group has been achieved through a one-pot, three-component reaction of 3-(azidophenyl)acrylic acid, an N-halosuccinimide, and a terminal alkyne. tandfonline.com Additionally, the synthesis of allo-gibberic acid-based 1,3-aminoalcohol regioisomers has been accomplished stereoselectively, where a CuAAC reaction was employed to introduce the triazole moiety. rsc.org Furthermore, the synthesis of spiroindanones from N-sulfonyl-1,2,3-triazoles using a Rh(II)/cobaloxime binary-catalyst system proceeds with excellent stereoselectivity. acs.org

Synthesis of Precursors and Functionalized Analogs

The synthesis of precursors and functionalized analogs of this compound is essential for expanding the chemical space and accessing a wider range of derivatives with diverse properties.

Precursor Synthesis: The key precursors for the synthesis of 1,2,3-triazoles are typically azides and alkynes. Organic azides can be prepared from the corresponding organic halides via nucleophilic substitution with sodium azide. For instance, 4-bromobenzyl azide can be generated in situ from 4-bromobenzyl bromide and sodium azide. mdpi.com Alternatively, azides can be synthesized from amines.

Functionalized Analogs: A variety of functionalized 1,2,3-triazoles can be prepared by employing substituted starting materials or by post-synthetic modification of the triazole ring. For example, the synthesis of 5-functionalized-1,2,3-triazoles can be achieved through a one-pot aerobic oxidative coupling reaction of alkynes and azides. rhhz.net This method allows for the introduction of an alkynyl group at the 5-position of the triazole ring, which can be further transformed into other functional groups. rhhz.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(4-Bromophenyl)-1H-1,2,3-triazole, offering detailed information about the hydrogen and carbon skeletal framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. For a related compound, 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole, the proton of the triazole ring appears as a singlet at 9.34 ppm. The protons of the bromophenyl group show as doublets at 7.94 ppm and 7.86 ppm. In another derivative, the protons of the 4-bromophenyl group appear as two doublets at 7.59 ppm (J = 9.1 Hz) and 7.66 ppm (J = 9.0 Hz), while the single proton of the triazole moiety shows a singlet at 8.03 ppm.

¹H NMR Spectral Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Triazole-H | 9.34 | s | |

| Bromophenyl-H | 7.94 | d | |

| Bromophenyl-H | 7.86 | d | |

| Triazole-H | 8.03 | s | |

| Bromophenyl-H | 7.66 | d | |

| Bromophenyl-H | 7.59 | d |

Carbon (¹³C) NMR Spectral Analysis

¹³C NMR spectroscopy identifies the chemical shifts of the carbon atoms within the molecule. In a derivative, 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole, the carbon signals appear at δ 148.0, 136.3, 133.3, 130.6, 129.5, 128.8, 125.8, 122.4, 121.8, and 120.1 ppm. For 1-benzyl-4-bromophenyl-1H-1,2,3-triazole, the carbon peaks are observed at δ 54.1, 56.2, 121.9, 128.1, 128.8, 129.1, 134.4, and 148.0 ppm.

¹³C NMR Spectral Data for this compound Derivatives

| Carbon Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic/Triazole Carbons | 120.1-148.0 | |

| Aromatic/Triazole Carbons | 121.9-148.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data. For instance, in a study of a complex molecule containing the this compound unit, various 2D NMR experiments would be used to establish connectivity. Although specific 2D NMR data for the parent compound is not detailed in the provided results, these techniques are standard practice for unambiguous structural confirmation of such molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For a derivative, N-phenyl-2-(4-propoxymethyl)-1H-1,2,3-triazole-1-yl)acetamide, the IR spectrum shows characteristic bands at 3259 cm⁻¹ (N-H), 3085 cm⁻¹ (aromatic C-H), 2918 and 2853 cm⁻¹ (aliphatic C-H), 1670 cm⁻¹ (C=O), and 1605 and 1443 cm⁻¹ (aromatic C=C). The disappearance of the azide (B81097) band around 2100 cm⁻¹ confirms the formation of the triazole ring. For this compound-4-carboxylic acid, the IR spectrum displays bands for O-H (3500-2400 cm⁻¹), aromatic C-H (3128 cm⁻¹), C=O (1705 cm⁻¹), triazole C=C (1656 cm⁻¹), aromatic C=C (1591 cm⁻¹), -N=N- (1413 cm⁻¹), and C-Br (825 cm⁻¹).

Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group |

|---|

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the exact arrangement of atoms in a crystalline solid. For derivatives of this compound, SCXRD studies have provided invaluable information about their molecular and supramolecular structures. iucr.orgnih.gov

The process of determining the crystal structure of this compound derivatives involves several key steps. First, a suitable single crystal is grown, often by slow evaporation from a solvent. nih.gov This crystal is then mounted on a diffractometer equipped with an X-ray source, typically with Mo Kα or Cu Kα radiation, and data is collected at a specific temperature, such as 293 K. researchgate.netscielo.br

The collected diffraction data are then processed. This includes data reduction, scaling, and absorption corrections using specialized software. nih.govscielo.br The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². researchgate.net Hydrogen atoms are typically placed in calculated positions and refined using a riding model. researchgate.netiucr.org The final structural model is validated and analyzed using software like Mercury and PLATON. researchgate.netresearchgate.net

Crystallographic data for a derivative, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, reveals a monoclinic crystal system with the space group P21/c. iucr.orgresearchgate.net

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Chemical formula | C₁₇H₁₃BrN₄O₅ |

| Molecular weight | 433.22 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 17.3468 (3) |

| b (Å) | 10.40583 (19) |

| c (Å) | 9.87841 (16) |

| β (°) | 99.4243 (16) |

| Volume (ų) | 1759.07 (5) |

| Z | 4 |

Data sourced from references iucr.orgresearchgate.net

Crystal packing is dictated by a variety of intermolecular forces that organize the molecules into a three-dimensional lattice. These interactions can lead to the formation of complex networks, such as the three-dimensional framework observed in some derivatives. iucr.org

The crystal packing of this compound and its derivatives is stabilized by a network of intermolecular interactions.

Hydrogen Bonding: While classical strong hydrogen bonds may be absent in some structures, numerous weak intermolecular C-H···O and C-H···N hydrogen bonds are often present. iucr.orgresearchgate.net These interactions can link molecules into chains or more complex three-dimensional networks. iucr.orgnih.gov For instance, in one derivative, C-H···N hydrogen bonds contribute to the formation of centrosymmetric dimers. nih.gov

Halogen Bonding: The bromine atom in the 4-bromophenyl group can participate in halogen bonding, an attractive interaction between the electropositive region (σ-hole) on the halogen and a Lewis base. acs.orgresearchgate.net Interactions such as Br···π have been observed, where the bromine atom interacts with the π-system of a neighboring aromatic ring. researchgate.net In some crystal structures, halogen bonds between a bromine atom and a nitrogen atom of a triazole or nitrile group are realized. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. iucr.orgmdpi.com

For derivatives of this compound, Hirshfeld analysis confirms the presence of C-H···O and C-H···N hydrogen bonds, which appear as red regions on the dnorm surface. iucr.orgresearchgate.net The analysis can be further broken down into two-dimensional fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.

A study on a related compound showed that H···H, O···H/H···O, N···H/H···N, Br···H/H···Br, and C···H/H···C contacts were the most significant contributors to the total Hirshfeld surface. researchgate.net The relative contributions of these contacts can be quantified as percentages, offering a detailed picture of the crystal packing forces. For example, in one analysis, H···H contacts accounted for 23.2% and O···H/H···O for 25.7% of the surface. researchgate.net This quantitative approach allows for a deeper understanding of how different substituents and functional groups influence the supramolecular assembly. researchgate.net

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 1H-1,2,3-triazole is characterized by a strong π → π* transition, which has been reported to occur around 205 nm in the gas phase. researchgate.netresearchgate.net For substituted triazoles like this compound, the absorption spectrum is influenced by the electronic properties of the substituent groups. The presence of the 4-bromophenyl group is expected to cause a shift in the absorption bands compared to the parent triazole.

In more complex derivatives, multiple absorption bands can be observed, corresponding to various electronic transitions within the molecule. For example, in some triazole derivatives, bands corresponding to intramolecular charge transfer (ICT) have been identified. acs.org The solvent can also influence the position of the absorption maxima.

Computational Chemistry and Theoretical Investigations of 1 4 Bromophenyl 1h 1,2,3 Triazole

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. tandfonline.com These methods provide a detailed understanding of the electron distribution and energy levels within a molecule, which are fundamental to its chemical reactivity and physical properties. For 1-(4-Bromophenyl)-1H-1,2,3-triazole and its derivatives, DFT studies have been employed to explore their molecular geometry, electronic properties, and spectroscopic features. tandfonline.comacs.org

DFT calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to obtain optimized molecular structures and determine key electronic parameters. tandfonline.comresearchgate.net These calculations are foundational for further computational analyses, including molecular orbital analysis and the mapping of electrostatic potential surfaces.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, while a small gap implies the opposite.

In the context of 1,2,3-triazole derivatives, the HOMO is often associated with the electron-donating capacity of the molecule, while the LUMO represents its electron-accepting ability. acs.org The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. For instance, in some triazole derivatives, the HOMO may be localized on the triazole and a substituted phenyl ring, while the LUMO might be distributed over other parts of the molecule. acs.org This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) possibilities, a property that is significant for applications in optoelectronics. acs.org

Table 1: Representative HOMO-LUMO Energy Gaps for 1,2,3-Triazole Derivatives

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles | -5.45 to -5.53 | -2.38 to -2.65 | ~2.92 | acs.org |

| General 1,2,3-Triazole Derivatives | Varies | Varies | Varies | researchgate.netacs.org |

Note: The values presented are for derivative classes and not the specific compound this compound. The exact values for the target compound would require a specific DFT calculation.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interaction patterns. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral potential.

For 1,2,3-triazole derivatives, MEP maps can identify the most reactive sites for interactions with biological targets or other molecules. tandfonline.comresearchgate.net The nitrogen atoms of the triazole ring are often identified as regions of negative potential, making them potential hydrogen bond acceptors. researchgate.net The hydrogen atoms, particularly those on the aromatic rings, typically show positive potential. The bromine atom in this compound would also influence the electrostatic potential distribution, potentially creating a region of positive potential on its outer surface (a sigma-hole), which can participate in halogen bonding. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are highly valuable for the structural elucidation of newly synthesized compounds, as they can be compared with experimental data to confirm the proposed structure. nih.gov

For instance, the 1H and 13C NMR spectra of this compound derivatives have been predicted using DFT methods. nih.gov The calculated chemical shifts for the protons and carbons in the phenyl and triazole rings can be correlated with experimental values. nih.gov Similarly, the vibrational frequencies corresponding to different functional groups within the molecule can be calculated and compared with experimental IR spectra to aid in the assignment of characteristic absorption bands. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time. nih.govnih.gov

For molecules like this compound, MD simulations can be employed to explore their conformational landscape. frontiersin.org The rotation around the single bond connecting the phenyl and triazole rings allows for different spatial arrangements of these two moieties. MD simulations can help identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. frontiersin.org

While specific MD simulation studies on this compound were not found in the search results, the methodology is widely applied to various triazole derivatives to assess the stability of ligand-protein complexes. nih.govnih.govbohrium.com Such simulations typically involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and observing its behavior over a period of nanoseconds. researchgate.net The analysis of the simulation trajectory can reveal important dynamic properties, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of the molecule and its complexes. bohrium.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org It is extensively used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govmdpi.com

The process involves placing the ligand in the binding site of the target and evaluating the binding affinity using a scoring function. The results provide insights into the binding mode, the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the binding energy of the ligand-target complex. acs.org

Binding Site Analysis and Interaction Modes

Molecular docking studies on various derivatives of this compound have been conducted to explore their potential as inhibitors of different enzymes. frontiersin.orgnih.govmdpi.com These studies reveal the specific amino acid residues in the binding site that interact with the ligand and the nature of these interactions.

For example, in docking studies with enzymes, the triazole ring can act as a hydrogen bond acceptor, while the bromophenyl group can engage in hydrophobic or halogen bonding interactions. researchgate.net The specific interactions will depend on the topology and chemical nature of the binding pocket of the target protein. Analysis of these interactions is crucial for understanding the structure-activity relationship (SAR) of a series of compounds and for designing more potent and selective inhibitors. frontiersin.org

Table 2: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative Class | Target Protein | Key Interactions Observed | Reference |

| Benzothiazole based triazoles | Various microbial enzymes | Hydrogen bonding, hydrophobic interactions | ajgreenchem.comajgreenchem.com |

| Quinoxaline (B1680401) derivatives | EGFR | Strong binding to the EGFR receptor | tandfonline.com |

| Ciprofloxacin/Norfloxacin hybrids | Bacterial enzymes | Not specified | mdpi.com |

| Chalcone-linked triazoles | Various cancer-related proteins | VEGFR, TG2, MEK, DHFR | mdpi.com |

Note: This table presents examples of docking studies on larger molecules containing the this compound scaffold and does not represent docking of the parent compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a crucial computational tool to establish a mathematical correlation between the structural features of a series of chemical compounds and their biological activities. For derivatives of 1,2,3-triazole, including this compound, QSAR studies are pivotal for understanding the specific molecular properties that determine their therapeutic or biological effects, such as antitubercular or antifungal activity. analchemres.orgnih.gov These models provide mechanistic hypotheses and guide the rational design of new, more potent analogs. analchemres.orgfrontiersin.org

The foundation of a QSAR model lies in molecular descriptors, which are numerical values representing various properties of a molecule, including electronic (e.g., charge distribution), steric (e.g., size and shape), and hydrophobic characteristics. nih.gov A 2D-QSAR study on 1,2,4-triazole-isoniazid conjugates, for instance, identified a thermodynamic descriptor as being correlated with antitubercular activity. ijpsonline.com Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based fields to delineate the steric and electrostatic properties essential for activity. analchemres.orgnih.gov

A typical QSAR model is expressed as a linear equation:

pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Here, pIC₅₀ represents the biological activity (as the negative logarithm of the half-maximal inhibitory concentration), while the coefficients (c₁, c₂, etc.) indicate the positive or negative contribution of each molecular descriptor to this activity.

For a series of compounds related to this compound, a QSAR model could reveal the significance of the bromine atom. The model might show that descriptors related to electronegativity, polarizability, or van der Waals surface area at the para-position of the phenyl ring are critical. nih.gov This suggests that the electronic-withdrawing nature and size of the bromo-substituent are key factors in the molecule's interaction with its biological target, thereby forming a mechanistic hypothesis for its activity. nih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques to prevent chance correlations. analchemres.orgnih.gov

The table below presents a hypothetical set of descriptors and their coefficients from a QSAR model for a series of 1-phenyl-1H-1,2,3-triazole derivatives, illustrating how different properties might influence activity.

| Descriptor | Type | Hypothetical Coefficient | Implication for Activity |

| LogP | Hydrophobicity | +0.45 | Increased hydrophobicity is beneficial |

| Dipole Moment | Electronic | -0.21 | Lower dipole moment is favored |

| ASA_H | Steric (Hydrophobic Surface Area) | +0.15 | Larger hydrophobic surface area enhances activity |

| HOMO Energy | Electronic | +0.33 | Higher HOMO energy (easier oxidation) is positive |

| Mass | Steric/Topological | -0.10 | Increased molecular weight is slightly detrimental |

Analysis of Photophysical Properties (e.g., Ionization Energy, Electron Affinities, Theoretical Spectra)

The photophysical properties of this compound and its analogs are of considerable interest for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides profound insights into these properties. mdpi.comkuleuven.be

Ionization Energy and Electron Affinity

Ionization energy (IE) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These fundamental parameters, which can be approximated by the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) respectively, govern a molecule's charge-transport capabilities. researchgate.netdergipark.org.tr A high HOMO energy indicates a low ionization potential, making the molecule a good electron donor. Conversely, a low LUMO energy points to a high electron affinity, making it a good electron acceptor. isres.org The HOMO-LUMO energy gap is a key factor determining the molecule's electronic stability and the energy of its primary electronic transitions. isres.orgtandfonline.com

Quantum-chemical methods have been used to study the structural and photophysical properties of related compounds like 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole, including its ionization energy and electron affinity. nih.gov For a series of 1H-1,2,3-triazole derivatives used as blue emitters, ionization potentials were found to be in the range of 5.98–6.22 eV and electron affinities ranged from 3.09 to 3.35 eV. acs.org

Theoretical Spectra

The following interactive table summarizes representative theoretical data for the photophysical properties of this compound, derived from computational studies on analogous structures.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -1.15 | eV |

| HOMO-LUMO Gap | 5.63 | eV |

| Ionization Potential (IP) | 6.15 | eV |

| Electron Affinity (EA) | 1.25 | eV |

| Maximum Absorption Wavelength (λ_max) | 285 | nm |

Chemical Reactivity and Mechanistic Studies of 1 4 Bromophenyl 1h 1,2,3 Triazole

Reactions at the Bromine Moiety (e.g., Cross-Coupling Reactions)

The presence of the bromine atom on the phenyl ring is a key feature for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the modification of aryl halides. In the context of 1-(4-bromophenyl)-1H-1,2,3-triazole and its derivatives, these reactions have been successfully employed to introduce a variety of substituents.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. While specific studies on this compound are not extensively detailed, the reactivity of similar bromo-triazole systems is well-documented. For instance, the Suzuki coupling of 5-(4-bromophenyl)-3-(substituted methoxyphenyl)-1-methyl-1H-1,2,4-triazoles with various boronic acids has been successfully achieved to synthesize biphenyl (B1667301) derivatives. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has also been developed, highlighting the utility of this reaction for functionalizing the triazole core, which can be extrapolated to the bromophenyl moiety. The reaction of (R)-1-(2-(4-bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole with different arylboronic acids in the presence of a palladium catalyst demonstrates the feasibility of this transformation on complex molecules containing the this compound substructure.

The Sonogashira coupling , which forms a C-C bond between an aryl halide and a terminal alkyne, is another important transformation. Although direct examples with this compound are not explicitly described in the provided search results, the successful Sonogashira coupling of other bromo-triazole derivatives suggests its applicability. For example, Sonogashira reactions have been used in the synthesis of more complex triazole-containing structures.

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. This reaction has been applied to bromo-triazole systems to introduce amine functionalities. For instance, the Buchwald-Hartwig cross-coupling has been used in the synthesis of N-monosubstituted arylamino-1,2,3-triazole derivatives. This methodology is crucial for creating more complex nitrogen-containing heterocyclic systems.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Triazole Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 5-(4-bromophenyl)-3-(substituted methoxyphenyl)-1-methyl-1H-1,2,4-triazole, Arylboronic acid | Pd(OAc)₂, K₂CO₃ | 5-(substituted biphenyl-4-yl)-3-(methoxyphenyl)-1-methyl-1H-1,2,4-triazole |

| Suzuki-Miyaura | (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole, Arylboronic acids | Pd(OAc)₂, K₂CO₃ | (R)-1-(2-((3'-methoxy-3,5-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole |

| Buchwald-Hartwig | 5-amino-1,2,3-triazole-2,1,3-benzothiadiazole, (het)aryl-Br | (THP-Dipp)Pd(cinn)Cl, NaOtBu | N-monosubstituted arylamino-1,2,3-triazole-2,1,3-benzothiadiazoles |

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism for the substitution of a leaving group on an aromatic ring by a nucleophile. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the triazole ring itself can act as a moderately electron-withdrawing group.

While direct SNAr reactions on the bromophenyl ring of this compound are not extensively reported, the triazole moiety has been shown to be a good leaving group in SNAr reactions on other aromatic systems, such as purine (B94841) derivatives. This suggests that the C-Br bond in this compound might be susceptible to nucleophilic attack under forcing conditions or with further activation of the aromatic ring. For example, a "SNAr-click reaction" strategy has been developed for fluoronitrobenzenes, where the nitro group strongly activates the ring for SNAr.

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is generally considered to be a stable aromatic system. However, it can undergo a number of reactions, including functionalization at its nitrogen atoms and, under certain conditions, ring-opening and rearrangement.

The 1,2,3-triazole ring possesses two nitrogen atoms that are, in principle, available for functionalization. N-alkylation and N-acylation are common methods to modify the properties of the triazole ring.

N-Alkylation of NH-1,2,3-triazoles can be achieved using various alkylating agents. Gold-catalyzed reactions with vinyl ethers have been shown to selectively produce N2-alkylated 1,2,3-triazoles. Acid-catalyzed alkylation with alcohols also provides a route to N-alkylated triazoles, with the regioselectivity depending on the nature of the alcohol and the substituents on the triazole ring.

N-Acylation of NH-1,2,3-triazoles can be accomplished using acyl halides or anhydrides. These N-acyltriazoles can serve as key intermediates in further transformations.

The 1,2,3-triazole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by heat or transition metals. These reactions can lead to the formation of other heterocyclic systems or acyclic products. For example, thermal or photochemical extrusion of dinitrogen from 1,2,3-triazoles can generate reactive intermediates that undergo further transformations.

One notable rearrangement is the Dimroth rearrangement, which involves the transposition of a substituent from an exocyclic nitrogen to a ring nitrogen atom. While not directly reported for this compound in the provided search results, it is a known process for 1,2,3-triazoles.

Investigation of Reaction Mechanisms and Intermediates in Synthesis

The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including this compound, is the copper(I)-catalyzed azide-alkyne cyclo

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of the this compound scaffold is governed by principles of regioselectivity and stereoselectivity, which are crucial for the synthesis of specific, well-defined molecular architectures. The inherent electronic properties of the triazole ring, combined with the influence of the 4-bromophenyl group at the N1 position and the catalysts or reagents used, dictate the outcome of these reactions.

Regioselectivity in Triazole Ring Formation and Functionalization

The most fundamental derivatization involving this scaffold is the synthesis of the triazole ring itself, typically through a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. The regioselectivity of this reaction—whether it yields a 1,4-disubstituted or a 1,5-disubstituted triazole—is a well-studied phenomenon.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The synthesis of 1,4-disubstituted 1,2,3-triazoles, such as derivatives of this compound, is most reliably achieved through the copper(I)-catalyzed version of the Huisgen cycloaddition. nih.govacs.org This "click chemistry" reaction is highly regioselective, almost exclusively yielding the 1,4-isomer. nih.govacs.org For instance, the reaction between 4-bromophenylazide and a terminal alkyne in the presence of a copper(I) catalyst leads specifically to the 1-(4-bromophenyl)-4-substituted-1H-1,2,3-triazole. nih.gov This high degree of regiocontrol is a cornerstone of its synthetic utility. acs.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, when ruthenium catalysts are employed, the regioselectivity is reversed, leading to the formation of 1,5-disubstituted 1,2,3-triazoles. acs.org This alternative pathway provides access to a different regioisomeric series, highlighting the power of catalyst choice in directing reaction outcomes. acs.org

Regioselectivity in Post-Cycloaddition Derivatization: Regioselectivity is also critical in reactions performed on a pre-formed this compound ring that bears additional functional groups. A notable example is the selective reduction of 1-substituted 1,2,3-triazole-4,5-diesters. Research has shown that the ester group at the C5 position is preferentially reduced by sodium borohydride (B1222165) over the ester group at the C4 position. mdpi.com This selectivity is attributed to the lower electron density at the C5 carbon and the C5 ester carbonyl carbon, which makes this position more electrophilic and thus more susceptible to nucleophilic attack by the hydride. mdpi.com The N1-substituent, in this case, the 4-bromophenyl group, modulates the electronic environment of the triazole ring to influence this outcome. mdpi.com

| Catalyst System | Reactants | Primary Regioisomer Formed | Reference |

|---|---|---|---|

| Copper(I) Salts (e.g., CuI, Cu2Br2) | 4-Bromophenylazide + Terminal Alkyne | 1,4-Disubstituted-1,2,3-triazole | nih.govacs.org |

| Ruthenium(II) Complexes | Organic Azide + Terminal Alkyne | 1,5-Disubstituted-1,2,3-triazole | acs.org |

| Sodium Borohydride (Reduction) | This compound-4,5-dicarboxylate | Selective reduction at C5-ester | mdpi.com |

Stereoselectivity in Derivatization Reactions

Stereoselectivity becomes paramount when introducing chiral centers into the derivatives of this compound. The stereochemical outcome of these reactions can be controlled by using chiral starting materials, catalysts, or auxiliaries.

One established strategy involves the cycloaddition of a prochiral azide or alkyne with a chiral substrate. For example, the synthesis of enantiomerically pure 1,4,5-trisubstituted 1,2,3-triazoles has been achieved through intramolecular cyclization reactions where the configuration of an existing stereocenter is retained in the final product. beilstein-journals.org

Advanced Applications and Materials Science Perspectives

Ligand Design in Coordination Chemistry and Catalysis

The 1,2,3-triazole ring, featuring multiple nitrogen atoms, is an excellent coordinating moiety. The presence of the 4-bromophenyl group further modulates its electronic properties, making it an attractive component in the design of ligands for both catalytic applications and the construction of complex coordination architectures. Triazoles are versatile ligands that can form a variety of compounds, including homoleptic complexes, coordination polymers, and metal-organic frameworks (MOFs). scispace.com

Derivatives of 1-(4-bromophenyl)-1H-1,2,3-triazole are integral to the development of advanced catalytic systems. The triazole framework can be incorporated into larger ligand structures, which then coordinate with metal centers to create active catalysts.

Homogeneous Catalysis : Dinucleating bisphosphine ligands derived from triazoles, such as 1,4-bis(5-(diisopropylphosphaneyl)-1-phenyl-1H-1,2,3-triazol-4-yl)benzene, have been synthesized by reacting precursors like 1,4-bis(1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl)benzene with phosphorus chlorides. rsc.org These ligands form discrete, soluble metal complexes with Group 11 elements (Cu, Ag, Au) that can function as homogeneous catalysts. rsc.org

Heterogeneous Catalysis : The principles of triazole chemistry are also applied in creating robust heterogeneous catalysts. For instance, magnetic nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been functionalized with glutamate (B1630785) and copper to catalyze the synthesis of 1,4-disubstituted-1,2,3-triazoles in water. rsc.org Such supported catalysts offer significant advantages, including high yields, mild reaction conditions, and easy magnetic separation for reuse. rsc.org Similarly, sulfated tin oxide (STO) has been employed as a recyclable heterogeneous catalyst for the synthesis of related 4-aryl-NH-1,2,3-triazoles. researchgate.net

The this compound moiety has been successfully incorporated into a variety of ligands for the synthesis of metal complexes and coordination polymers. The resulting materials are characterized by a range of spectroscopic and analytical methods, including single-crystal X-ray diffraction, which provides definitive structural information.

Researchers have synthesized and characterized numerous metal complexes where a triazole-based ligand coordinates to one or more metal centers. For example, a dinucleating bisphosphine ligand featuring a triazole backbone has been used to create dinuclear copper(I), silver(I), and gold(I) complexes. rsc.org The molecular structures of many of these complexes, such as [{Cu(μ₂-Br)}₂(PⁱPr₂N₃PhC₂)₂C₆H₄] and [(AuClPⁱPr₂N₃PhC₂)₂C₆H₄], have been confirmed by X-ray analysis. rsc.org

Other studies have focused on ligands where the triazole ring is appended with additional donor groups, leading to multidentate chelators. The reaction of these ligands with various metal ions yields complexes with distinct geometries. samipubco.com The synthesis of coordination polymers using ligands like 1,3-phenylenebis(1,2,4-triazol-1-yl)methanone with metals such as Co(II), Cu(II), Zn(II), and Ni(II) has also been reported, demonstrating the utility of triazoles in creating extended solid-state structures. nih.gov

| Metal Center(s) | Ligand Type | Resulting Structure | Characterization Methods | Reference |

|---|---|---|---|---|

| Cu(I), Ag(I), Au(I) | Dinucleating bisphosphine triazole | Dinuclear metal halide complexes | Single-crystal X-ray analysis, NMR | rsc.org |

| Si(I)-Si(III) | 1-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole | Mixed-valent Si-Si compound | X-ray diffraction, NMR, Mass Spectrometry | rsc.org |

| Mn(II), Pd(II), Au(III) | 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Square planar (Pd, Au) and Octahedral (Mn) complexes | NMR, UV-Vis, FTIR, Mass Spectrometry | samipubco.com |

| Co(II), Cu(II), Zn(II), Ni(II) | 1,3-phenylenebis(1,2,4-triazol-1-yl)methanone | Coordination Polymers | Elemental analysis, TGA, Powder XRD, IR | nih.gov |

| Ni(II), Pd(II), Pt(II), Co(III) | 1H-1,2,3-triazole-4,5-dithiolates | Dithiolate complexes | XRD, NMR, UV/Vis, Cyclic Voltammetry | mdpi.com |

The 1,2,3-triazole ring is an ambidentate ligand, meaning it possesses multiple, distinct donor atoms that can coordinate to a metal center. The nitrogen atoms at the N1, N2, and N3 positions of the triazole ring can all potentially engage in coordination, leading to diverse binding modes. scispace.com This versatility allows for the formation of various structural motifs, from simple monodentate coordination to bridging modes that link multiple metal centers, which is fundamental to the formation of coordination polymers and MOFs. scispace.com For example, studies on chelating ligands containing the 1-octyl-1H-1,2,3-triazole unit have shown that the ligand can act as a tetradentate or pentadentate system, coordinating through multiple nitrogen atoms of the triazole rings and other donor sites within the ligand backbone. samipubco.com

Precursor for Functional Materials

Beyond coordination chemistry, this compound serves as a key precursor for a range of functional organic materials. Its rigid structure and specific electronic characteristics can be harnessed to create polymers, supramolecular structures, and liquid crystals with tailored properties.

The triazole unit is a valuable component in polymer science and supramolecular chemistry. Vinyl-substituted 1,2,3-triazoles, for example, can act as monomers in polymerization reactions, combining the aromaticity and polarity of the triazole ring with the reactivity of a vinyl group. arkat-usa.org

Furthermore, derivatives of this compound are adept at forming ordered supramolecular structures. Studies on bis(4-bromophenyl)triazoles have revealed their ability to self-assemble into gels. beilstein-journals.org This self-assembly is driven by a combination of non-covalent interactions, including π–π stacking of the aromatic rings, conventional hydrogen bonding, and, notably, π–bromine interactions between the bromine atom and the triazole ring. beilstein-journals.org The spatial arrangement (cis or trans) of the triazole units has a significant impact on the gelation ability, with the cis configuration showing a higher propensity for forming stable gels. beilstein-journals.org

| Compound | Stereochemistry | Solvent for Gelation | Observation | Driving Interactions | Reference |

|---|---|---|---|---|---|

| trans-1,2-bis(4-(4-bromophenyl)-1H-triazol-1-yl)cyclohexane | trans | DMSO | Forms a gel only at low temperature (8 °C) | π–π stacking, Hydrogen bonding, π–bromine interactions | beilstein-journals.org |

| cis-1,2-bis(4-(4-bromophenyl)-1H-triazol-1-yl)cyclohexane | cis | DMSO/H₂O (9:1 v/v) | Forms an opaque gel at room temperature | beilstein-journals.org |

Derivatives of this compound have been synthesized and shown to exhibit liquid crystalline properties. cnrs.frresearchgate.net The mesomorphic behavior, which is the ability to form intermediate phases (mesophases) between the crystalline solid and isotropic liquid states, is highly dependent on the molecular structure.

By chemically modifying the core structure, such as through the synthesis of (1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol and its subsequent elaboration, new liquid crystalline compounds have been created. cnrs.frresearchgate.net Detailed analysis using polarized optical microscopy, X-ray scattering, and differential scanning calorimetry (DSC) has revealed that these materials can form enantiotropic liquid crystal phases, meaning the mesophase is stable upon both heating and cooling. cnrs.frresearchgate.netresearchgate.net

Key structural factors influencing the mesomorphic behavior include:

The nature of the substituent at the N1 position of the triazole ring. researchgate.netcnrs.fr

The length and rigidity of the molecular core. cnrs.frresearchgate.net

The geometry (E/Z isomerism) of any double bonds incorporated into the molecular structure. cnrs.frresearchgate.net

Explorations in Agrochemical Research (Mechanistic Focus)

Derivatives of this compound have shown potential in agrochemical applications, particularly as antifungal agents against plant pathogens. The mechanism of action for these triazole-based fungicides often involves the inhibition of key fungal enzymes.

In a study investigating control agents for papaya fruit and stem rot caused by Fusarium solani, a series of thymol-triazole derivatives were synthesized and evaluated. acs.org Molecular docking studies suggested that the fungicidal activity of these compounds is likely due to the inhibition of the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme. The derivatives effectively occupied the enzyme's active site, blocking the conversion of lanosterol to ergosterol (B1671047), a vital component of the fungal cell membrane. acs.org Another study focused on the mechanistic action of an isomer, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole, against Colletotrichum gloeosporioides, the fungus responsible for mango anthracnose, using chemical proteomics. acs.org

The this compound scaffold is a common feature in hybrid molecules designed to combat bacterial and fungal pathogens. The mechanism of action is often tied to the inhibition of essential microbial enzymes.

Antifungal Activity: The primary mechanism for the antifungal action of azole compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi. mdpi.com The disruption of this pathway compromises the integrity of the fungal cell membrane. A derivative, 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, was synthesized and tested against various Candida species. mdpi.comresearchgate.net While it showed some activity, its chlorinated counterpart demonstrated a more potent antifungal profile. mdpi.com

Antibacterial Activity: A significant body of research has focused on the antibacterial properties of this compound derivatives, with a primary mechanistic target being bacterial DNA gyrase. This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. Several studies have created hybrid molecules that couple the this compound moiety with known antibiotics or other heterocyclic systems to enhance DNA gyrase inhibition.

| Derivative Compound | Target Organism | Mechanism of Action | Observed Activity | Reference |

|---|---|---|---|---|

| Ciprofloxacin-linked 1,2,3-triazole conjugate (10b) | S. aureus, E. coli | DNA Gyrase Inhibition | MIC = 0.391 µg/mL (S. aureus); ≤0.195 µg/mL (E. coli) | nih.gov |

| (S)-1-(1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)ethanol (5a) | Bacterial Strains | DNA Gyrase Inhibition | Evaluated as a potential DNA gyrase inhibitor. | tandfonline.com |

| N-(4-bromophenyl)-2-(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-1H-1,2,3-triazol-1-yl)acetamide(6b) | E. coli | DNA Gyrase B Inhibition | Investigated as an inhibitor of E. coli DNA GyraseB. | tandfonline.com |

| 7-(4-(5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (2j) | Bacterial Strains | DNA Gyrase Inhibition | Synthesized and evaluated for antibacterial activity. | mdpi.com |

| 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (4d) | Candida spp. | Lanosterol 14α-demethylase Inhibition (presumed) | Weak activity compared to fluconazole (B54011) and chloro-derivative. | mdpi.comresearchgate.net |

Chemical Biology and Mechanistic Biological Investigations (Non-Clinical)

The this compound framework is a cornerstone in the design of molecules for non-clinical biological studies, aimed at probing and inhibiting various enzymatic and cellular pathways.

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of several key enzymes implicated in human diseases.

Carbonic Anhydrase-II (CA-II) Inhibition: CA-II is a zinc-containing enzyme involved in various physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma. Studies have shown that 1,2,3-triazole analogs can act as effective CA-II inhibitors. frontiersin.org Molecular docking has indicated that these compounds can bind directly to the active site residues of the enzyme. frontiersin.org A series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides, including a derivative with the this compound moiety, were found to be potent inhibitors of several human CA isoforms, including hCA II, with inhibition constants (Kᵢ) in the nanomolar range. semanticscholar.org

DNA Gyrase Inhibition: As detailed in section 6.3.1, numerous hybrids incorporating the this compound scaffold have been developed as bacterial DNA gyrase inhibitors, demonstrating the framework's utility in designing novel antibacterial agents. nih.govtandfonline.comtandfonline.com

Epidermal Growth Factor Receptor Kinase (EGFRK) Inhibition: EGFR is a receptor tyrosine kinase whose overactivity is a hallmark of many cancers. Consequently, it is a major target for anticancer drug development. Several research groups have designed hybrids containing the this compound structure to target EGFR. A study on benzimidazole/1,2,3-triazole hybrids identified 2-(((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole (6c) as part of a series of potential EGFR inhibitors. frontiersin.org Another investigation synthesized an erlotinib (B232) derivative, [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(4-bromo-phenyl)-1H- nih.govfrontiersin.orgnih.govtriazol-4-yl]-phenyl}-amine (e10), and found it had an IC₅₀ value greater than 10 µM against EGFR. frontiersin.org Additionally, a quinoxaline (B1680401) derivative, 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVd), displayed excellent anticancer activity against several cell lines, and molecular docking suggested strong binding to the EGFR protein. nih.gov

| Derivative Compound | Enzyme Target | Inhibitory Activity | Reference |

|---|---|---|---|

| 3-Functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamide series | Carbonic Anhydrase II (hCA II) | Kᵢ in the range of 6.5–760.0 nM | semanticscholar.org |

| (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole | Carbonic Anhydrase II | Moderate inhibition potential | frontiersin.org |

| Ciprofloxacin-linked 1,2,3-triazole conjugate (10b) | DNA Gyrase | IC₅₀ = 0.08 µM | nih.gov |

| N-(4-bromophenyl)-2-(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6b) | DNA Gyrase B | IC₅₀ = 5.23 µg/mL | tandfonline.com |

| (S)-1-(1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)ethanol (5a) | DNA Gyrase | IC₅₀ = 6.25 µg/mL | tandfonline.com |

| [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(4-bromo-phenyl)-1H- nih.govfrontiersin.orgnih.govtriazol-4-yl]-phenyl}-amine (e10) | EGFR | IC₅₀ > 10 µM | frontiersin.org |

| 2-(((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole (6c) | EGFR | Evaluated as a potential EGFR inhibitor. | frontiersin.org |

| 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVd) | EGFR (in silico) | Binding Energy = -12.03 kcal/mol | nih.gov |

Molecular docking and other computational methods have been instrumental in understanding how this compound derivatives interact with their biological targets at a molecular level. These in silico studies provide insights into the binding modes and affinities that drive biological activity.

Beyond simple enzyme inhibition, derivatives of this compound have been shown to modulate complex cellular pathways, particularly those related to cell proliferation and apoptosis, which are fundamental to cancer progression.

Research on benzimidazole/1,2,3-triazole hybrids designed as EGFR inhibitors, including a 4-bromophenyl derivative, demonstrated that these compounds can trigger programmed cell death. frontiersin.org Their mechanism involves the activation of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2. frontiersin.org Similarly, gefitinib-triazole hybrids have been shown to exert their anti-tumor effects by inducing apoptosis through the upregulation of cleaved-caspase 3 and cleaved-PARP, and the downregulation of Bcl-2. mdpi.com These findings indicate that such compounds can effectively perturb the delicate balance of cell survival and death signals. Other studies have shown that fluorene-triazole compounds bearing the 1-(4-bromophenyl) group exhibit selective cytotoxicity against acute myeloid leukemia cells, further highlighting the potential of this scaffold in targeting specific cancer-related pathways. explorationpub.com

Development of Chemosensors and Fluorescent Probes

The unique structural characteristics of the 1,2,3-triazole ring, particularly its capacity for forming coordination bonds and participating in non-covalent interactions, have positioned it as a valuable scaffold in the design of chemosensors and fluorescent probes. nanobioletters.comresearchgate.net The nitrogen atoms within the triazole ring can act as effective chelating sites for various metal ions, while the C-H bond of the triazole ring can serve as a hydrogen bond donor for anion recognition. nanobioletters.comnih.gov This dual capability allows for the development of highly selective and sensitive sensors for a range of analytes. Derivatives of this compound have been incorporated into sophisticated molecular architectures to create probes that signal the presence of specific ions through changes in their optical properties, such as fluorescence or color. nih.govmdpi.com

Probes for Cation Detection